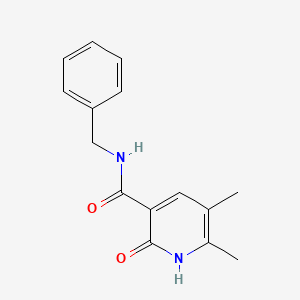
N-benzyl-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide: is a heterocyclic compound with a pyridine ring structure It is characterized by the presence of a benzyl group, two methyl groups, an oxo group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of Methyl Groups: Methyl groups can be added through alkylation reactions using methyl iodide or similar reagents.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Benzyl halides or other suitable electrophiles in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine:
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Industry:
Materials Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: Application in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
N-benzyl-5,6-dimethyl-2-oxo-1H-pyridine-4-carboxamide: Similar structure with a different position of the carboxamide group.
N-benzyl-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.
Uniqueness: N-benzyl-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-8-13(15(19)17-11(10)2)14(18)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGCBUVROHRBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)C(=O)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
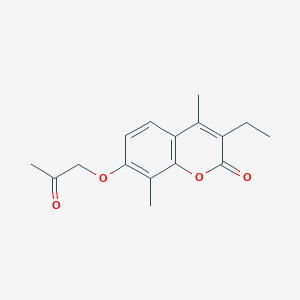
![4-[(E)-2-(2-chlorophenyl)-1-cyanoethenyl]benzonitrile](/img/structure/B5713069.png)

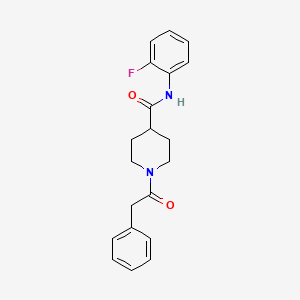
![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5713081.png)
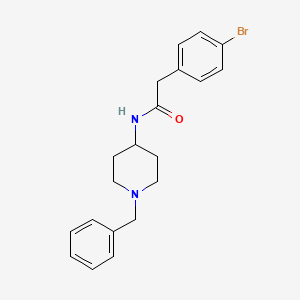

![2-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}BENZONITRILE](/img/structure/B5713090.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5713092.png)
![N-tert-butyl-2-{[(4-chlorophenyl)carbonyl]amino}benzamide](/img/structure/B5713099.png)
![benzyl 2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5713113.png)
![N-[(Z)-3-[(2Z)-2-[1-(5-methylfuran-2-yl)ethylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B5713121.png)
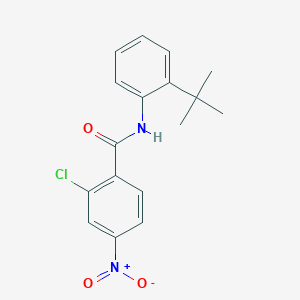
![{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE](/img/structure/B5713134.png)
